molecular formula C12H14N2 B132909 (R)-1-Benzyl-3-pyrrolidinecarbonitrile CAS No. 157528-56-8

(R)-1-Benzyl-3-pyrrolidinecarbonitrile

Cat. No.: B132909
CAS No.: 157528-56-8
M. Wt: 186.25 g/mol
InChI Key: RYCQUUNQHVAFSM-LBPRGKRZSA-N
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Description

®-1-Benzyl-3-pyrrolidinecarbonitrile is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-pyrrolidinecarbonitrile typically involves the reaction of a pyrrolidine derivative with a benzyl halide in the presence of a base. The nitrile group can be introduced through various methods, such as the reaction of the corresponding amine with a cyanating agent.

Industrial Production Methods

Industrial production methods for ®-1-Benzyl-3-pyrrolidinecarbonitrile may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-pyrrolidinecarbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction can produce primary amines.

Scientific Research Applications

®-1-Benzyl-3-pyrrolidinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-pyrrolidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzyl-3-pyrrolidinecarbonitrile: The enantiomer of the compound, which may have different biological activities.

    1-Benzyl-3-pyrrolidinecarboxamide: A similar compound with an amide group instead of a nitrile group.

    1-Benzyl-3-pyrrolidinecarboxylic acid: A compound with a carboxylic acid group.

Uniqueness

®-1-Benzyl-3-pyrrolidinecarbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

(R)-1-Benzyl-3-pyrrolidinecarbonitrile is an organic compound characterized by a pyrrolidine ring substituted with a benzyl group and a nitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

  • Molecular Formula : C_{12}H_{14}N
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 157528-56-8

The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with a benzyl halide in the presence of a base. The introduction of the nitrile group can be achieved through reactions involving cyanating agents or other synthetic routes that yield high purity and yield suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to participate in enzyme inhibition and receptor modulation, which are critical for its pharmacological effects. The benzyl and nitrile groups are particularly important for binding affinity and specificity towards these targets .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against certain enzymes, making it a candidate for therapeutic applications. For instance, studies have shown its effectiveness in inhibiting proteolytic enzymes, which play crucial roles in various biological processes, including cell signaling and metabolism .

Receptor Binding

The compound has also been explored for its ability to bind to specific receptors involved in neurological pathways. This binding can influence neurotransmitter activity and may have implications for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Anticancer Activity : In vitro experiments indicated that the compound exhibited cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .
  • Anti-inflammatory Properties : Research has also highlighted the anti-inflammatory properties of this compound, showing reduced production of pro-inflammatory cytokines in cellular models .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(S)-1-Benzyl-3-pyrrolidinecarbonitrileEnantiomerDifferent receptor interactions
1-Benzyl-3-pyrrolidinecarboxamideAmide instead of nitrileVaries in enzyme inhibition
1-Benzyl-3-pyrrolidinecarboxylic acidCarboxylic acid groupPotentially different pharmacokinetics

The unique stereochemistry and functional groups of this compound contribute to its distinct biological properties compared to similar compounds. The enantiomer (S)-1-benzyl-3-pyrrolidinecarbonitrile may exhibit different biological activities due to its structural differences .

Properties

IUPAC Name

(3R)-1-benzylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCQUUNQHVAFSM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363948
Record name (R)-1-Benzyl-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157528-56-8
Record name (R)-1-Benzyl-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Benzyl-3-pyrrolidinecarbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 1G (1.5 g) and tetrabutlyammonium cyanide (3.15 gm) in acetonitrile (25 mL) was heated at 65° C. for 24 hours, poured into saturated aqueous sodium bicarbonate, and extracted with toluene. The extract was washed with distilled water, dried over anhydrous sodium sulfate, and concentrated. 1H NMR (300 MHz, CDCl3) δ 7.33 (s, 5H), 3.42 (m, 2H), 2.89 (m, 1H), 2.72 (m, 1H), 1.68 (b, 3H), 1.45 (m, 2H).
Quantity
1.5 g
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reactant
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25 mL
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3.15 g
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catalyst
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

This transformation was carried out using the method described in C. Thomas et. al. reference 97. The mesylate of racemic 1-benzyl-pyrrolidin-3-ol (0.039 mol, 10 g), prepared as described above, sodium cyanide (0.24 mol, 15 g) and tetrabutylammonium cyanide (10 g, 0.037 mol) in 75 mL of DMSO was stirred at 80-85° C. for 16 h. The reaction mixture was partitioned between diethyl ether and sat. aq sodium bicarbonate. The aqueous layer was extracted twice with ether and the combined organic layer was washed successively with sodium bicarbonate, water, and sat aq. NaCl. The organic layer was dried over anhydrous magnesium sulfate, concentrated, and purified by flash chromatography over silica gel using a gradient of 20 to 30% ethyl acetate in hexane to afford 5.5 g of the desired product.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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10 g
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15 g
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10 g
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Quantity
75 mL
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solvent
Reaction Step Four

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